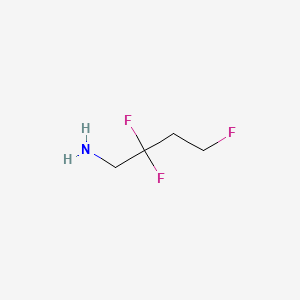
2,2,4-Trifluorobutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-Trifluorobutan-1-amine is an organic compound with the molecular formula C4H8F3N It is characterized by the presence of three fluorine atoms attached to the second and fourth carbon atoms of a butane chain, with an amine group (-NH2) at the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2,2,4-trifluorobutan-1-ol with ammonia or an amine under specific conditions to replace the hydroxyl group with an amine group .
Industrial Production Methods: Industrial production of 2,2,4-Trifluorobutan-1-amine may involve large-scale fluorination processes followed by amination. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and controlled temperatures to facilitate the desired transformations .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,4-Trifluorobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form simpler amines or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of simpler amines or hydrocarbons.
Substitution: Formation of new fluorinated compounds with different functional groups.
Applications De Recherche Scientifique
2,2,4-Trifluorobutan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2,4-Trifluorobutan-1-amine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
4,4,4-Trifluorobutan-1-amine: Similar structure but with fluorine atoms at different positions.
2,2,3-Trifluorobutan-1-amine: Another isomer with fluorine atoms at different positions.
2,2,4-Trifluorobutan-2-amine: Fluorine atoms and amine group at different positions.
Uniqueness: 2,2,4-Trifluorobutan-1-amine is unique due to the specific positioning of its fluorine atoms and amine group, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its isomers .
Propriétés
Formule moléculaire |
C4H8F3N |
|---|---|
Poids moléculaire |
127.11 g/mol |
Nom IUPAC |
2,2,4-trifluorobutan-1-amine |
InChI |
InChI=1S/C4H8F3N/c5-2-1-4(6,7)3-8/h1-3,8H2 |
Clé InChI |
ZNCLUMDLSBGTOY-UHFFFAOYSA-N |
SMILES canonique |
C(CF)C(CN)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















